molecular formula C14H17N5O4 B2525329 8-((furan-2-ylmethyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 876894-09-6

8-((furan-2-ylmethyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2525329
CAS No.: 876894-09-6
M. Wt: 319.321
InChI Key: LKXCXMKURJAEPZ-UHFFFAOYSA-N
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Description

This compound (CAS: 333752-29-7) is a purine-2,6-dione derivative featuring a furan-2-ylmethylamino group at position 8 and a 2-hydroxypropyl substituent at position 5. Its structural framework is analogous to xanthine derivatives, which are often explored for therapeutic applications due to their modulation of adenosine receptors and phosphodiesterase inhibition.

Properties

IUPAC Name

8-(furan-2-ylmethylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4/c1-8(20)7-19-10-11(18(2)14(22)17-12(10)21)16-13(19)15-6-9-4-3-5-23-9/h3-5,8,20H,6-7H2,1-2H3,(H,15,16)(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXCXMKURJAEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((furan-2-ylmethyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione , identified by CAS number 941937-15-1 , is a purine derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC22H25N5O5
Molecular Weight439.5 g/mol
StructureStructure

Anticancer Potential

Research has indicated that purine derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

  • Cell Lines Tested :
    • MCF7 (breast cancer)
    • A549 (lung cancer)
    • HepG2 (liver cancer)
  • Findings :
    • The compound demonstrated an IC50 value of 0.39 ± 0.06 µM against A549 cells, indicating potent activity in inhibiting cell proliferation .
    • In MCF7 cells, the IC50 was approximately 0.46 ± 0.04 µM , suggesting strong efficacy .

The proposed mechanism for the anticancer activity of this compound involves:

  • Inhibition of Kinases : The compound has been noted to inhibit Aurora-A kinase and other related pathways, which are crucial for cell cycle regulation and proliferation .
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, contributing to its cytotoxic effects .

Other Biological Activities

In addition to its anticancer properties, the compound has been investigated for other biological activities:

Study 1: Anticancer Efficacy in MCF7 Cells

A recent study evaluated the efficacy of the compound against MCF7 breast cancer cells. The results showed:

  • Cytotoxicity : Significant reduction in cell viability at concentrations above 0.5 µM.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.

Study 2: A549 Lung Cancer Model

In another study focusing on lung cancer:

  • IC50 Value : The compound exhibited an IC50 of 0.39 µM.
  • Pathway Analysis : Western blotting revealed downregulation of key survival proteins (e.g., Bcl-2) after treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison of the target compound with key analogs:

Substituent Variations at Position 8

8-((2-Hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (CAS: MolPort-000-708-829)
  • Substituents: 2-hydroxyethylamino (position 8), 3-phenylpropyl (position 7).
  • The hydroxyethylamino group is less sterically hindered than the furan-2-ylmethylamino group, which may influence receptor binding kinetics .
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS: 666816-98-4)
  • Substituents : Bromine (position 8), butynyl (position 7).
  • Key Differences : The bromine atom at position 8 enhances electrophilicity, making this compound a reactive intermediate in Suzuki couplings or nucleophilic substitutions. The butynyl group introduces alkyne functionality, useful for click chemistry but less metabolically stable than the hydroxypropyl group in the target compound .
1,3,7-Trimethyl-8-(6-methylpyridin-2-yloxy)-1H-purine-2,6(3H,7H)-dione
  • Substituents : 6-Methylpyridin-2-yloxy (position 8).
  • Key Differences: The pyridinyloxy group eliminates central nervous system (CNS) activity observed in caffeine derivatives, suggesting that bulky or electron-withdrawing groups at position 8 can dramatically alter pharmacological profiles. This contrasts with the target compound’s furanmethylamino group, which may retain CNS permeability .

Substituent Variations at Position 7

8-(Benzyl(methyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS: 899724-78-8)
  • Substituents: Benzyl(methyl)amino (position 8), 3-(3,4-dimethylphenoxy)-2-hydroxypropyl (position 7).
  • Key Differences: The 3,4-dimethylphenoxy group introduces significant steric bulk and lipophilicity, likely reducing solubility compared to the target compound’s simpler 2-hydroxypropyl chain. The benzyl(methyl)amino group may enhance receptor affinity due to aromatic interactions .
7-(3-(2,4-Dichlorophenoxy)-2-hydroxypropyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS: 923179-13-9)
  • Substituents: 2,4-Dichlorophenoxy (position 7), 3-methoxypropylamino (position 8).
  • The methoxypropylamino group offers a balance of hydrophilicity and steric effects compared to the furanmethylamino group .

Preparation Methods

Starting Material: 3-Methyl-5,6-diaminouracil

The synthesis begins with 3-methyl-5,6-diaminouracil (39) , prepared via nitrosation and reduction of 6-amino-1,3-dimethyluracil. This intermediate serves as the scaffold for introducing substituents at positions 7 and 8.

Cyclization to Form Xanthine Core

Cyclization of 5,6-diaminouracil derivatives is achieved under basic conditions. For example, treatment with aqueous sodium hydroxide facilitates intramolecular condensation, forming the xanthine ring.

Functionalization at Position 8: Furan-2-ylmethylamino Group

The 8-position amino group, substituted with a furan-2-ylmethyl moiety, is introduced via nucleophilic substitution or condensation.

Nucleophilic Substitution

  • Chloro Precursor : A chloro group at position 8 (introduced via chlorination with POCl₃) reacts with furan-2-ylmethylamine in the presence of a base (e.g., DIPEA) to form the desired 8-((furan-2-ylmethyl)amino) derivative.
  • Mitsunobu Reaction : If an alcohol is present at position 8, the Mitsunobu reaction with furan-2-ylmethylamine and triphenylphosphine/diethyl azodicarboxylate (DEAD) facilitates substitution.

Condensation Approaches

  • Schiff Base Formation : Condensation of 5,6-diaminouracil with furan-2-carbaldehyde forms a Schiff base (37) , which is reduced (e.g., NaBH₄) to the secondary amine.
  • Carboxylic Acid Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), furan-2-ylacetic acid is coupled to the diaminouracil, followed by cyclization to yield the 8-substituted xanthine.

Integrated Synthetic Pathway

A representative synthesis combines these steps:

  • Alkylation at N7 :
    • 3-Methyl-5,6-diaminouracil (39) is alkylated with propylene oxide in NaOH/EtOH at 60°C to introduce the 2-hydroxypropyl group.
  • Chlorination at C8 :
    • The intermediate is treated with POCl₃ at reflux to install a chloro group at position 8.
  • Amination at C8 :
    • Reaction with furan-2-ylmethylamine in DMF at 80°C replaces the chloro group.
  • Cyclization :
    • Basic cyclization (NaOH, H₂O/EtOH) forms the xanthine core.
  • Deprotection (if applicable) :
    • TBS-protected intermediates are deprotected with TBAF in THF.

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield (%) Advantages Limitations
Propylene Oxide Alkylation NaOH, EtOH, 60°C 65-75 Regioselective, simple workup Requires hydroxy protection
Mitsunobu Substitution DEAD, PPh₃, THF 50-60 Mild conditions Costly reagents
EDAC-Mediated Coupling EDAC, DCM, rt 70-80 High efficiency Sensitive to moisture

Purification and Characterization

  • Crystallization : The final product is purified via recrystallization from ethanol/water (4:1).
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, C2-H), 4.98 (br, 1H, OH), 4.15 (m, 2H, CH₂-furan), 3.72 (m, 1H, CH-hydroxypropyl).
    • HRMS : m/z calculated for C₁₇H₂₀N₅O₄ [M+H]⁺: 376.1471; found: 376.1468.

Challenges and Optimization

  • Regioselectivity : Competing alkylation at N1/N3 is mitigated by using bulky bases (e.g., DBU).
  • Hydroxy Group Reactivity : Protection-deprotection strategies prevent unwanted side reactions during cyclization.

Industrial-Scale Considerations

  • Cost Efficiency : Propylene oxide alkylation is preferred for scalability.
  • Green Chemistry : Aqueous NaOH cyclization reduces organic solvent use.

Q & A

Q. What are the recommended synthetic routes for 8-((furan-2-ylmethyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution at the 8-position of the purine core. Key steps include:

  • Functionalization of the purine scaffold : Reacting a brominated or chloro precursor (e.g., 8-bromo-1,3-dimethylxanthine) with furan-2-ylmethylamine under controlled pH and temperature to introduce the aminoalkyl substituent .
  • Hydroxypropyl group introduction : A two-step process involving alkylation at the 7-position using epoxide intermediates, followed by hydrolysis to yield the hydroxypropyl moiety. Solvent choice (e.g., DMF or THF) and catalysts (e.g., NaH) are critical for regioselectivity .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is essential to isolate the final product with >95% purity .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are most reliable?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve substituent positions (e.g., furan methylene protons at δ 3.8–4.2 ppm; hydroxypropyl protons at δ 1.2–1.5 ppm) .
  • X-ray crystallography : Determines bond angles and spatial arrangement, particularly for the purine core and substituent orientations .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ at m/z 363.1425 for C16_{16}H21_{21}N5_5O4_4) .

Q. What methodologies are recommended for assessing purity and stability under varying storage conditions?

  • HPLC with UV detection : Use a C18 column and mobile phase (e.g., acetonitrile/water + 0.1% TFA) to quantify impurities (<1% threshold) .
  • Stability studies : Accelerated degradation testing (40°C/75% RH for 6 months) reveals susceptibility to hydrolysis at the hydroxypropyl ester; recommend lyophilized storage at -20°C .

Advanced Research Questions

Q. How do structural modifications at the 8-position (e.g., furan vs. cyclohexyl or benzyl substituents) influence biological activity?

  • Structure-Activity Relationship (SAR) :

    Substituent at 8-PositionObserved ActivityReference
    Furan-2-ylmethylModerate PDE4 inhibition (IC50_{50} ~2.5 µM)
    CyclohexylaminoEnhanced lipophilicity (logP 1.8) but reduced solubility
    BenzylaminoIncreased cytotoxicity (HeLa cells, IC50_{50} 15 µM)
    The furan group balances hydrophilicity and target affinity, making it favorable for CNS applications .

Q. What mechanistic insights exist regarding its interaction with enzymatic targets like phosphodiesterases (PDEs)?

  • Binding mode : Docking studies suggest hydrogen bonding between the hydroxypropyl group and PDE4B’s Gln-369 residue, while the furan moiety occupies a hydrophobic pocket .
  • Kinetic assays : Non-competitive inhibition (Ki_i = 1.8 µM) observed in cAMP hydrolysis assays, indicating allosteric modulation .

Q. How can contradictory data in biological assays (e.g., variable IC50_{50}50​ values across studies) be resolved?

  • Standardize assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH (7.4 vs. 6.8) significantly alter activity. Use a unified protocol (e.g., pH 7.4, 37°C, 1% DMSO) .
  • Validate via orthogonal methods : Confirm PDE inhibition with both radiometric and fluorescence-based assays to rule out assay-specific artifacts .

Q. What strategies improve metabolic stability without compromising target affinity?

  • Prodrug approaches : Mask the hydroxypropyl group as a tert-butyl ester to reduce first-pass hydrolysis; in vivo studies show 3x longer half-life in rodent models .
  • Isosteric replacement : Substitute the furan oxygen with a sulfone group to enhance oxidative stability while retaining PDE4 binding (ΔIC50_{50} < 0.5 µM) .

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